Cas no 1181409-05-1 (4-Methoxy-3-(pyridin-4-yl)benzoic acid)

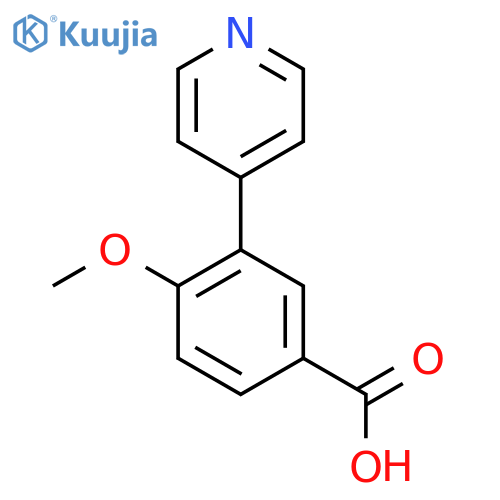

1181409-05-1 structure

商品名:4-Methoxy-3-(pyridin-4-yl)benzoic acid

CAS番号:1181409-05-1

MF:C13H11NO3

メガワット:229.231343507767

CID:4960748

4-Methoxy-3-(pyridin-4-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-3-(pyridin-4-yl)benzoic acid

-

- インチ: 1S/C13H11NO3/c1-17-12-3-2-10(13(15)16)8-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16)

- InChIKey: QWOXIZQYLNLHAM-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C(=O)O)=CC=1C1C=CN=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 263

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 59.4

4-Methoxy-3-(pyridin-4-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000752-1g |

4-Methoxy-3-(pyridin-4-yl)benzoic acid |

1181409-05-1 | 97% | 1g |

$1475.10 | 2023-09-04 | |

| Alichem | A015000752-250mg |

4-Methoxy-3-(pyridin-4-yl)benzoic acid |

1181409-05-1 | 97% | 250mg |

$499.20 | 2023-09-04 | |

| Alichem | A015000752-500mg |

4-Methoxy-3-(pyridin-4-yl)benzoic acid |

1181409-05-1 | 97% | 500mg |

$863.90 | 2023-09-04 |

4-Methoxy-3-(pyridin-4-yl)benzoic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1181409-05-1 (4-Methoxy-3-(pyridin-4-yl)benzoic acid) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量